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molecular formula C11H16N2O2 B2360396 Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane CAS No. 871239-62-2

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane

Cat. No. B2360396
M. Wt: 208.261
InChI Key: NQLPDUDIPJLXMZ-PSVAKVPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497289B2

Procedure details

To a solution of 2 (1.83 g, 8.09 mmol) in DMF (30 mL) was added cyanuric chloride (1.50 g, 8.09 mmol) and stirred for 2 h. The reaction was diluted with water (100 mL) and extracted with EtOAc (2×80 mL). The combined organic extracts were washed with water (2×100 mL), brine (120 mL), dried over MgSO4 and concentrated under vacuum to afford 3 (1.67 g, 99%) as a clear yellow oil; 1H-nmr (400 MHz, CDCl3) δ 3.80-3.58 (m, 2H), 3.40 (d, J=12.0 Hz, 2H), 2.16 (s, 2H), 1.43 (s, 9H), 1.25 (t, J=3.0 Hz, 1H).
Name
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH:9]2[CH:5]1[CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8]2)(=O)[NH2:2].N1C(Cl)=NC(Cl)=NC=1Cl>CN(C=O)C.O>[C:1]([CH:4]1[CH:5]2[CH:9]1[CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]2)#[N:2]

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C(N)(=O)C1C2CN(CC12)C(=O)OC(C)(C)C
Name
Quantity
1.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×80 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×100 mL), brine (120 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1C2CN(CC12)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08497289B2

Procedure details

To a solution of 2 (1.83 g, 8.09 mmol) in DMF (30 mL) was added cyanuric chloride (1.50 g, 8.09 mmol) and stirred for 2 h. The reaction was diluted with water (100 mL) and extracted with EtOAc (2×80 mL). The combined organic extracts were washed with water (2×100 mL), brine (120 mL), dried over MgSO4 and concentrated under vacuum to afford 3 (1.67 g, 99%) as a clear yellow oil; 1H-nmr (400 MHz, CDCl3) δ 3.80-3.58 (m, 2H), 3.40 (d, J=12.0 Hz, 2H), 2.16 (s, 2H), 1.43 (s, 9H), 1.25 (t, J=3.0 Hz, 1H).
Name
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH:9]2[CH:5]1[CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8]2)(=O)[NH2:2].N1C(Cl)=NC(Cl)=NC=1Cl>CN(C=O)C.O>[C:1]([CH:4]1[CH:5]2[CH:9]1[CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]2)#[N:2]

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C(N)(=O)C1C2CN(CC12)C(=O)OC(C)(C)C
Name
Quantity
1.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×80 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×100 mL), brine (120 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1C2CN(CC12)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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